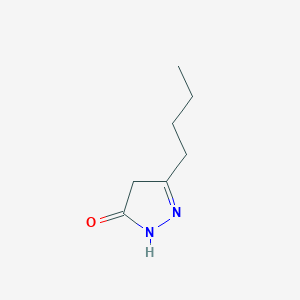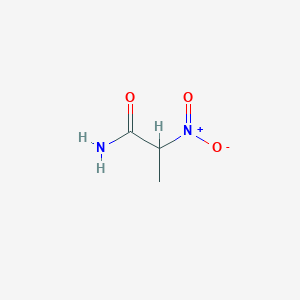
2-Nitropropanamide
Overview
Description
2-Nitropropanamide is a chemical compound with the molecular formula C3H6N2O3 . It is a derivative of propanamide where one of the hydrogen atoms is replaced by a nitro group .
Molecular Structure Analysis
The this compound molecule contains a total of 13 bonds. There are 7 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 primary amide (aliphatic), and 1 nitro group (aliphatic) .
Scientific Research Applications
Carcinogenic and Genotoxic Potential
- Hepatocarcinogenic Effects : 2-Nitropropane (2-NP), closely related to 2-Nitropropanamide, has been identified as a powerful hepatocarcinogen in Sprague-Dawley rats. It induces oxidative DNA and RNA damage in liver tissues, characterized by a significant increase in 8-hydroxydeoxyguanosine and 8-hydroxyguanosine levels, potentially leading to cancer development (Fiala et al., 1989).
- DNA Repair Synthesis Induction : Another aspect of its genotoxicity is the induction of DNA repair synthesis in rat liver cells, both in vitro and in vivo. This property of 2-NP is consistent with its hepatocarcinogenic action and suggests the generation of a genotoxic metabolite from liver-specific metabolism (Andrae et al., 1988).
Molecular and Cellular Effects
- Modification of Nucleic Acids : Studies have demonstrated that 2-NP can induce specific nucleic acid modifications, including the formation of 8-aminoguanine and 8-oxoguanine in rat liver DNA and RNA. This indicates that 2-NP and related compounds can affect cellular macromolecules through amination reactions (Sodum & Fiala, 1998).
Potential Therapeutic Research
- Anti-cancerous Effects of Melatonin : Research has explored the role of melatonin in counteracting the carcinogenic effects of 2-NP in mice. This study suggests that melatonin can exert antiproliferative and antiangiogenic effects, offering a potential therapeutic avenue in combating 2-NP induced hepatocellular carcinoma (Abdel-Mawla et al., 2013).
Environmental and Occupational Health Aspects
- Health Hazard Alert : Recognizing 2-NP as a confirmed carcinogen in laboratory rats, there are recommendations for reducing worker exposure to the lowest feasible levels in industrial settings, highlighting the importance of occupational health safety in environments where 2-NP or related compounds are present (American Industrial Hygiene Association journal, 1980).
Safety and Hazards
properties
IUPAC Name |
2-nitropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O3/c1-2(3(4)6)5(7)8/h2H,1H3,(H2,4,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJJZRCCFODWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577598 | |
| Record name | 2-Nitropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55552-15-3 | |
| Record name | 2-Nitropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





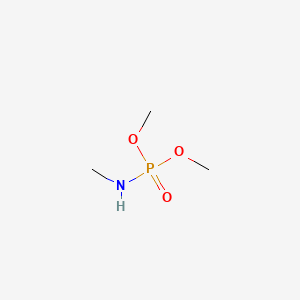
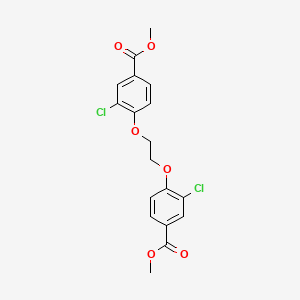



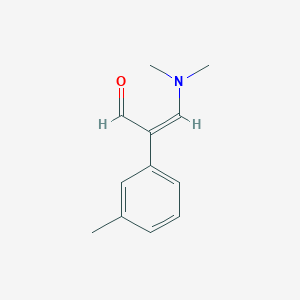
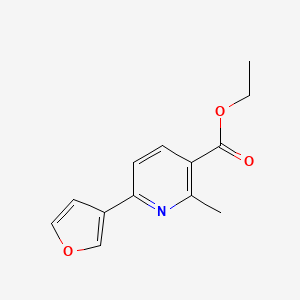
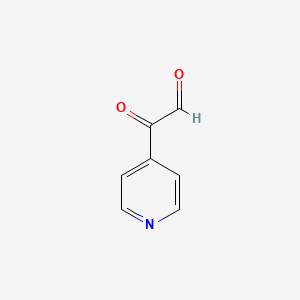
![1,4-Dithiaspiro[4.5]decan-8-yl benzoate](/img/structure/B3065632.png)
